molecular formula C15H13NO B13569733 4-([1,1'-Biphenyl]-4-yl)azetidin-2-one

4-([1,1'-Biphenyl]-4-yl)azetidin-2-one

Cat. No.: B13569733
M. Wt: 223.27 g/mol
InChI Key: MGZQXWLDGVWPRX-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)azetidin-2-one (CAS: 119005-15-1) is a four-membered β-lactam (azetidinone) derivative featuring a biphenyl group linked via an ether oxygen to the azetidinone ring. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol . The strained β-lactam ring confers reactivity, making it a versatile scaffold for chemical modifications.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(4-phenylphenyl)azetidin-2-one

InChI

InChI=1S/C15H13NO/c17-15-10-14(16-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,16,17)

InChI Key

MGZQXWLDGVWPRX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction between a biphenyl derivative and an azetidinone precursor. The reaction conditions often include the use of catalysts such as diethyl chlorophosphate .

Industrial Production Methods

Industrial production of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted azetidinones, amine derivatives, and various functionalized biphenyl compounds .

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)azetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 4-([1,1'-Biphenyl]-4-yl)azetidin-2-one and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Applications/Properties
This compound C₁₅H₁₃NO₂ Biphenyl ether 239.27 β-lactam, ether High lipophilicity, drug design
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid C₁₆H₁₁ClN₂O₅ Nitro, chloro, benzoic acid 346.72 β-lactam, nitro, carboxylic acid Antibacterial activity, synthetic intermediate
4-(2-Aminophenoxy)azetidin-2-one C₉H₁₀N₂O₂ 2-Aminophenoxy 178.19 β-lactam, amine, ether Agrochemicals, material science
1-Allyl-4-phenyl-1H-1,5-benzodiazepin-2-one C₁₇H₁₆N₂O Allyl, benzodiazepine core 264.32 Benzodiazepinone, alkene CNS drug candidate (benzodiazepine class)
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one C₁₉H₁₇N₃O₂ Methylbenzoyl, methylphenyl 319.36 Pyrimidinone, amide Biological activity studies (e.g., anticancer)

Physicochemical Properties

  • Lipophilicity: The biphenyl group in the target compound increases logP compared to the aminophenoxy analog (C₉H₁₀N₂O₂), which has a polar amine group .
  • Solubility : The benzoic acid derivative (C₁₆H₁₁ClN₂O₅) exhibits higher aqueous solubility due to its carboxylic acid group, unlike the biphenyl analog, which is more lipid-soluble .
  • Strain and Reactivity: The four-membered β-lactam ring is more strained than the six-membered pyrimidinone or benzodiazepinone rings, enhancing its reactivity in ring-opening reactions .

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